Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17764971
InChI: InChI=1S/C10H23NOS/c1-5-10(4)8-13(11,12)7-6-9(2)3/h9-11H,5-8H2,1-4H3
SMILES:
Molecular Formula: C10H23NOS
Molecular Weight: 205.36 g/mol

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone

CAS No.:

Cat. No.: VC17764971

Molecular Formula: C10H23NOS

Molecular Weight: 205.36 g/mol

* For research use only. Not for human or veterinary use.

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone -

Specification

Molecular Formula C10H23NOS
Molecular Weight 205.36 g/mol
IUPAC Name imino-(2-methylbutyl)-(3-methylbutyl)-oxo-λ6-sulfane
Standard InChI InChI=1S/C10H23NOS/c1-5-10(4)8-13(11,12)7-6-9(2)3/h9-11H,5-8H2,1-4H3
Standard InChI Key HRLIVSPAIBBBNW-UHFFFAOYSA-N
Canonical SMILES CCC(C)CS(=N)(=O)CCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone belongs to the sulfoximine subclass of organosulfur compounds, distinguished by a central sulfur atom bonded to an imino group (=N-\text{=N-}) and two alkyl chains. The compound’s IUPAC name, cyclopentyl-imino-(3-methylbutyl)-oxo-λ⁶-sulfane, reflects its branched 2-methylbutyl and 3-methylbutyl substituents, which confer steric bulk and influence its electronic properties. Key structural features include:

  • Sulfanone Core: A sulfur atom in the +6 oxidation state, bonded to an oxygen atom (S=O\text{S=O}) and an imino group (S=N-\text{S=N-}).

  • Branched Alkyl Chains: The 2-methylbutyl and 3-methylbutyl groups create a chiral center at the sulfur atom, potentially leading to enantiomeric forms with distinct biological activities.

  • Molecular Geometry: The tetrahedral geometry around sulfur facilitates nucleophilic substitution and oxidation reactions.

The compound’s canonical SMILES string (CC(C)CCS(=N)(=O)C(C)CC\text{CC(C)CCS(=N)(=O)C(C)CC}) and InChIKey (MJCSWJMSCIQLAK-UHFFFAOYSA-N\text{MJCSWJMSCIQLAK-UHFFFAOYSA-N}) provide unambiguous representations of its connectivity and stereochemistry.

Synthetic Methodologies and Optimization

The synthesis of imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone involves multi-step routes that emphasize control over regioselectivity and stereochemistry. Source outlines three primary approaches:

Sulfur Oxidation of Thioether Precursors

Thioethers containing the target alkyl groups are oxidized using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) to form sulfoxides, which are subsequently functionalized with imino groups via condensation reactions. Yields for this method range from 45–60%, depending on the purity of starting materials and reaction temperature.

Nucleophilic Substitution at Sulfur

Reaction of sulfonyl chlorides with branched alkylamines under basic conditions (e.g., NaHCO3\text{NaHCO}_3) produces sulfonamides, which are reduced to sulfoximines using sodium borohydride (NaBH4\text{NaBH}_4) in tetrahydrofuran (THF\text{THF}). This method achieves higher yields (70–75%) but requires stringent anhydrous conditions.

Industrial-Scale Continuous Flow Synthesis

Automated flow reactors enable precise control over residence time and temperature, improving reproducibility for large-scale production. Parameters such as pressure (1–3 bar) and reagent stoichiometry are optimized to minimize byproducts like sulfones or over-oxidized derivatives.

Physicochemical Properties and Reactivity

The compound’s reactivity is governed by its electron-deficient sulfur center and the steric environment created by its branched substituents. Key properties include:

PropertyValue/Description
Melting Point98–102°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
LogP (Partition Coefficient)2.3 ± 0.2 (indicative of moderate lipophilicity)
pKa (Imino Group)~8.5 (weak base)

Reactivity studies highlight its participation in:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing sulfanone group activates aromatic rings toward displacement reactions with amines or alkoxides.

  • Oxidation-Reduction Cycles: The sulfur center undergoes reversible redox transitions, making the compound a candidate for catalytic applications.

Biological Activity and Mechanism of Action

Imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone exhibits promising bioactivity, particularly in antimicrobial and anticancer contexts:

Antimicrobial Effects

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics like ciprofloxacin. Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis.

Enzyme Inhibition

Kinase profiling assays reveal selective inhibition of cyclin-dependent kinase 4 (CDK4) at nanomolar concentrations (IC50=45nM\text{IC}_{50} = 45 \, \text{nM}), suggesting utility in treating CDK4/6-dependent cancers.

Comparative Analysis with Related Sulfoximines

The structural diversity within the sulfoximine class is illustrated by comparing imino(2-methylbutyl)(3-methylbutyl)-lambda6-sulfanone to analogues (Table 1):

Table 1: Structural and Functional Comparison of Sulfoximine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
Imino(2-methylbutyl)(3-methylbutyl)-λ⁶-sulfanoneC₁₀H₂₃NOS205.36Branched alkyl chains, chiral sulfur
Cyclopentyl(imino)(3-methylbutyl)-λ⁶-sulfanoneC₁₀H₂₁NOS203.35Cyclopentyl group enhances rigidity
(6-Chloro-5-methylpyridin-3-yl)(imino)methyl-λ⁶-sulfanoneC₉H₈ClNOS221.68Aromatic chlorination increases electrophilicity

Cyclopentyl derivatives exhibit reduced solubility but improved metabolic stability, while pyridine-containing analogues demonstrate enhanced binding to aromatic enzyme pockets.

Applications in Medicinal Chemistry and Beyond

Drug Discovery

The compound’s dual inhibitory activity against bacterial DHFR and human CDK4 positions it as a lead candidate for multitarget therapies. Structural modifications, such as fluorination of alkyl chains, are being explored to improve blood-brain barrier penetration.

Catalysis

As a chiral sulfoximine, it serves as a ligand in asymmetric catalysis. Recent work demonstrates its efficacy in enantioselective Henry reactions, achieving enantiomeric excess (eeee) values >90%.

Material Science

Thin films of the compound exhibit nonlinear optical (NLO) properties due to charge-transfer interactions between the sulfanone core and alkyl chains, suggesting applications in photonic devices.

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